Cas no 60889-05-6 (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hydrogen sulfate)

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hydrogen sulfate structure
60889-05-6 structure
Productnaam:2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hydrogen sulfate
CAS-nummer:60889-05-6
MF:C15H10O10S
MW:382.298903942108
CID:1623430
PubChem ID:5280362

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hydrogen sulfate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hydrogen sulfate
    • [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate
    • Sulfuric acid 3',4',5,7-tetrahydroxyflavone-3-yl ester
    • Quercetin 3-sulfate
    • quercetin 3-monosulphate
    • quercetin 3-(hydrogen sulfate)
    • quercetin 3-O-sulfate
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)
    • SCHEMBL3403244
    • DTXSID10209729
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-ylhydrogensulfate
    • XSS6HSA3AJ
    • Quercetinsulfonicacid
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)-
    • 60889-05-6
    • Flavone, 3,3',4',5,7-pentahydroxy-, 3-sulfate (ester)
    • UNII-XSS6HSA3AJ
    • CHEBI:17730
    • 2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-3-(SULFOOXY)-4H-1-BENZOPYRAN-4-ONE
    • Q7271328
    • LMPK12112304
    • C00616
    • CHEMBL1207957
    • 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-3-(SULFOOXY)-
    • DS-016219
    • Inchi: InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)
    • InChI-sleutel: DNAYVNOVGHZZLH-UHFFFAOYSA-N
    • LACHT: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O

Berekende eigenschappen

  • Exacte massa: 381.9994
  • Monoisotopische massa: 381.99946769g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 696
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 179Ų

Experimentele eigenschappen

  • PSA: 170.82
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